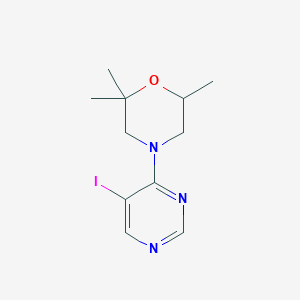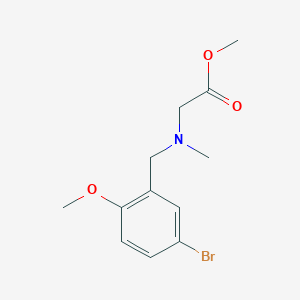
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate typically involves a multi-step process. One common route includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxybenzyl alcohol.
Protection: The hydroxyl group of the benzyl alcohol is protected using a protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions in subsequent steps.
Methylation: The protected benzyl alcohol is then methylated using methyl iodide in the presence of a base like potassium carbonate to form the corresponding methyl ether.
Deprotection: The protecting group is removed using an acid like hydrochloric acid to yield 5-bromo-2-methoxybenzyl alcohol.
Glycination: Finally, the benzyl alcohol is reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-formyl-2-methoxybenzyl glycine methyl ester.
Reduction: 2-methoxybenzyl glycine methyl ester.
Substitution: N-(5-substituted-2-methoxybenzyl)-n-methylglycinate derivatives.
Applications De Recherche Scientifique
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of glycine derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl n-(2-methoxybenzyl)-n-methylglycinate
- Methyl n-(5-chloro-2-methoxybenzyl)-n-methylglycinate
- Methyl n-(5-bromo-2-hydroxybenzyl)-n-methylglycinate
Uniqueness
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and binding interactions.
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
methyl 2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-14(8-12(15)17-3)7-9-6-10(13)4-5-11(9)16-2/h4-6H,7-8H2,1-3H3 |
Clé InChI |
SYGOAZVJJNNZNT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=CC(=C1)Br)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


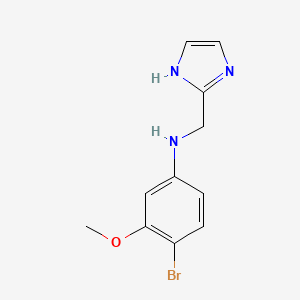
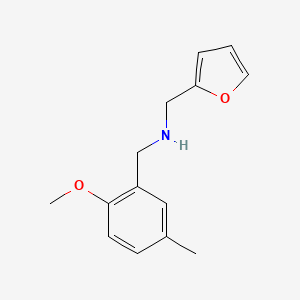
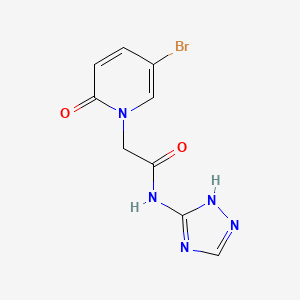
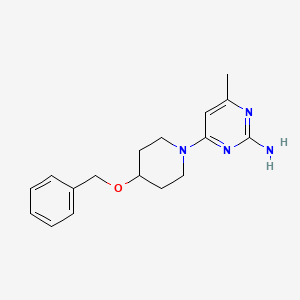
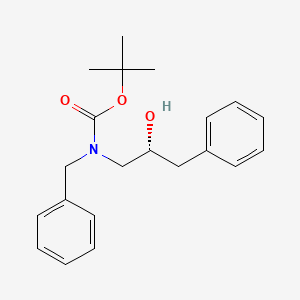
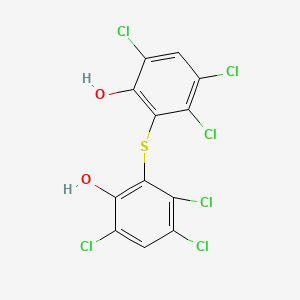

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
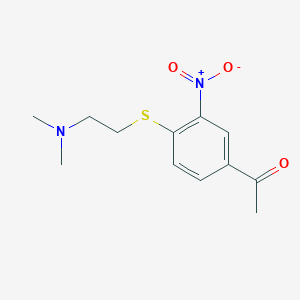
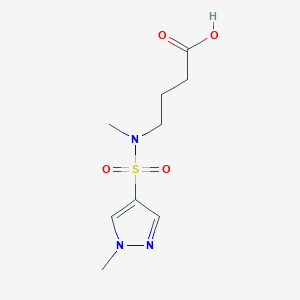

![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
